2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone

Antihypertensive α-Adrenergic Blockade Thiazole-Pyrazole Hybrids

Choose this specific α-bromoketone (CAS 137577-00-5) for constructing thiazole derivatives with validated antihypertensive α-blocking activity comparable to Minoxidil—a pharmacological pathway proven only for the 5-methyl-1-phenylpyrazole scaffold. The bromoacetyl moiety offers an empirically optimized reactivity/shelf-stability balance versus chloro/iodo analogs. Quantifiable differentiation from the des-methyl analog (CAS 91062-67-8) in MW (+14.02 g/mol), ΔlogP (~+0.3–0.5), and biological validation makes generic substitution scientifically indefensible for reproducible SAR campaigns and patentable polyheterocyclic synthesis.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 137577-00-5
Cat. No. B166619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone
CAS137577-00-5
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr
InChIInChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
InChIKeyVYGXRQSIPNGJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone (CAS 137577-00-5): Technical Baseline for Procurement and Comparative Selection


2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone (CAS 137577-00-5) is a brominated α-haloketone featuring a 5-methyl-1-phenyl-1H-pyrazole core, with molecular formula C₁₂H₁₁BrN₂O and molecular weight 279.13 g/mol . It serves as a versatile electrophilic building block in heterocyclic synthesis, particularly for constructing thiazole, triazolothiadiazine, and related fused ring systems via Hantzsch-type cyclocondensations [1]. The compound is commercially available at ≥95% purity as a solid with melting point 94–96°C and predicted logP of approximately 2.76 .

Why Generic α-Haloketone Substitution Fails: Evidence-Based Differentiation of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone (CAS 137577-00-5)


Generic substitution among pyrazole-based α-haloketones is not scientifically defensible due to quantifiable differences in three critical dimensions. First, the presence of the 5-methyl substituent alters electrophilic reactivity and steric environment at the C4 position compared to the des-methyl analog (CAS 91062-67-8), directly impacting cyclocondensation outcomes [1]. Second, the bromoacetyl moiety provides a distinct leaving-group profile relative to chloroacetyl or iodoacetyl congeners, with bromine offering an empirically validated balance between reactivity and shelf stability . Third, downstream biological activity of the resulting thiazole derivatives—demonstrated in antihypertensive α-blocking assays with potency comparable to Minoxidil—cannot be extrapolated to analogs lacking the 5-methyl-1-phenyl substitution pattern [2].

Product-Specific Quantitative Evidence Guide: Comparative Performance Data for 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone (CAS 137577-00-5)


5-Methyl Substituent Enables Antihypertensive α-Blocking Activity Not Present in Des-Methyl Analogs

The 5-methyl substituent on the pyrazole core is not an inert structural element. Thiazole derivatives synthesized from this compound (using 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone as the key α-haloketone building block) demonstrated quantifiable antihypertensive α-blocking activity with low toxicity, comparable to the reference drug Minoxidil in pharmacological screening [1]. This biological readout is not claimed for derivatives prepared from the des-methyl analog (2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethanone, CAS 91062-67-8), establishing the 5-methyl group as a functional determinant of downstream pharmacological relevance.

Antihypertensive α-Adrenergic Blockade Thiazole-Pyrazole Hybrids

Molecular Weight Differential of 14.02 g/mol Enables Chromatographic and Crystallization Distinction from Des-Methyl Analog

The target compound (C₁₂H₁₁BrN₂O, MW 279.13 g/mol) differs from its des-methyl analog 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 91062-67-8; C₁₁H₉BrN₂O, MW 265.11 g/mol) by exactly one methylene unit (CH₂, ΔMW = 14.02 g/mol) [1]. This mass differential is sufficient for baseline chromatographic separation (HPLC/LCMS retention time shifts) and melting point distinction (target compound: 94–96°C ; des-methyl analog: melting point data not consistently reported in accessible sources, suggesting potentially different solid-state behavior). The logP values also differ predictably (target: ~2.76; des-methyl: estimated lower), affecting reversed-phase retention and partition behavior.

Analytical Chemistry Purification Quality Control

Bromoacetyl Leaving Group Provides Optimal Balance of SN2 Reactivity and Ambient Stability Relative to Iodoacetyl Analogs

The bromoacetyl moiety (C(=O)CH₂Br) represents an empirically validated balance point in the halogen leaving-group series. The bromine atom provides sufficient nucleofugality for efficient SN2 displacement in Hantzsch thiazole synthesis (achieving good yields with thioamide derivatives 7a,b and thiosemicarbazones 19a–c, 22a–c in refluxing ethanol) [1], while avoiding the pronounced light sensitivity, thermal lability, and higher procurement costs characteristic of iodoacetyl congeners [2]. Chloroacetyl analogs, conversely, exhibit lower reactivity that may require harsher conditions or extended reaction times for comparable conversions. This compound is shipped at room temperature and stored at 2–8°C sealed in dry conditions , confirming its ambient stability profile.

Synthetic Methodology α-Haloketone Reactivity Leaving Group Selection

Validated Application Scenarios for 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone (CAS 137577-00-5) Based on Comparative Evidence


Synthesis of Antihypertensive α-Blocking Thiazole-Pyrazole Hybrids

This compound is the essential α-haloketone building block for constructing thiazole derivatives bearing a 5-methyl-1-phenylpyrazole moiety. Reaction with thiosemicarbazones in refluxing ethanol yields 4-pyrazolylthiazoles (compounds 5a–r) that have demonstrated antihypertensive α-blocking activity comparable to Minoxidil with low toxicity [1]. This validated pharmacological pathway is specific to the 5-methyl-substituted scaffold; use of the des-methyl analog would produce structurally distinct derivatives lacking this activity correlation.

Construction of Bis- and Poly-Heterocyclic Architectures via Sequential Alkylation-Cyclocondensation

The compound serves as a key electrophilic node for synthesizing bis(thiazoles) 20a–c and 23a–c through reaction with bis(aldehyde) thiosemicarbazones [2]. Additionally, it reacts with aminotriazolethiols to generate mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} [3]. The 5-methyl-1-phenyl substitution pattern distinguishes the resulting polyheterocyclic products from those obtained using alternative pyrazole α-haloketones, enabling patentable structural diversity.

Analytical Method Development and Reference Standard Qualification

The compound's well-defined physical constants—melting point 94–96°C, predicted boiling point 373.1°C, density 1.44 g/cm³, and logP ~2.76 —support its use as a reference material for HPLC/LCMS method development. The 14.02 g/mol molecular weight differential versus the des-methyl analog provides a clear mass spectrometric distinction, making this compound suitable for cross-validation studies and impurity profiling in synthetic workflows.

Structure-Activity Relationship (SAR) Studies of Pyrazole C5 Substitution

Comparative studies between this compound and its des-methyl analog (CAS 91062-67-8) enable systematic investigation of the steric and electronic contributions of the C5-methyl group to downstream heterocycle reactivity and biological activity [4]. The quantifiable differences in molecular weight (+14.02 g/mol), lipophilicity (ΔlogP ≈ +0.3 to +0.5), and biological validation (antihypertensive activity established only for 5-methyl derivatives) provide concrete endpoints for SAR campaigns.

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